molecular formula C8H15NO B1425876 Octahydro-pyrano[2,3-c]pyridine CAS No. 933733-82-5

Octahydro-pyrano[2,3-c]pyridine

Cat. No. B1425876
M. Wt: 141.21 g/mol
InChI Key: XCCBYRSOLRFOLO-UHFFFAOYSA-N
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Description

Octahydro-pyrano[2,3-c]pyridine is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is octahydro-2H-pyrano[3,2-c]pyridine .


Synthesis Analysis

The synthesis of Octahydro-pyrano[2,3-c]pyridine and its derivatives has been achieved via annulation of the pyran ring onto the arylpiperidin-3-ones . This process involves the application of metallated enamine chemistry . A green and catalyst-free method has also been reported for the synthesis of pyrano[2,3-c]pyridines .


Molecular Structure Analysis

Octahydro-pyrano[2,3-c]pyridine contains a total of 26 bonds, including 11 non-H bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving Octahydro-pyrano[2,3-c]pyridine are complex and involve multiple steps. For instance, the synthesis of pyrano[2,3-c]pyridine derivatives involves reactions between α, β-unsaturated ketones and malononitrile .


Physical And Chemical Properties Analysis

Octahydro-pyrano[2,3-c]pyridine has a molecular weight of 141.21 . It is a solid at room temperature and should be stored in a refrigerator . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Catalytic Applications : The pyranopyrimidine core, closely related to octahydro-pyrano[2,3-c]pyridine, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent advancements have highlighted the significant role of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in synthesizing pyranopyrimidine scaffolds. These efforts aim at developing lead molecules through efficient and sustainable synthetic routes, showcasing the compound's versatility in catalysis and synthesis (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry : Pyridine derivatives, including structures akin to octahydro-pyrano[2,3-c]pyridine, have been identified for their extensive applications in medicinal chemistry. These compounds exhibit a variety of biological activities, making them valuable in the development of new therapeutic agents. The significance of pyridine derivatives is further underscored by their role in creating potent and selective kinase inhibitors, which are crucial in the treatment of various diseases (Wenglowsky, 2013). Furthermore, heterocyclic N-oxide derivatives, related to the octahydro-pyrano[2,3-c]pyridine structure, have demonstrated important functionalities in organic synthesis, catalysis, and medicinal applications, highlighting their potential in drug development (Li et al., 2019).

Chemosensing Applications : Pyridine derivatives have also found applications in chemosensing, benefiting from their high affinity for various ions and neutral species. Their significance in analytical chemistry is evident through the development of highly selective and effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety And Hazards

It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

The future directions for Octahydro-pyrano[2,3-c]pyridine and related compounds involve the integration of green methodologies in their synthesis . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCBYRSOLRFOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-pyrano[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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